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molecular formula C6H6ClN<br>(C6H4)Cl(NH2)<br>C6H6ClN B041212 3-Chloroaniline CAS No. 108-42-9

3-Chloroaniline

Cat. No. B041212
M. Wt: 127.57 g/mol
InChI Key: PNPCRKVUWYDDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091346B1

Procedure details

1.4 ml (13 mmol) of 3-chloro-aniline are added to a suspension of 650 mg (3.44 mmol) of 2,6-dichloro-purine in 5 ml of 1-pentanol. The reaction mixture is stirred at 100° C. (oil bath temperature) for 3 hours. After cooling to room temperature, the mixture is diluted with isopropanol and stirred at 10° C. for 90 minutes. The precipitate is filtered off and rinsed with isopropanol and diethyl ether. The crystals are partitioned between 50 ml of 2 N (two normal) sodium hydroxide solution, 100 ml of water and 700 ml of ethyl acetate. The aqueous phase is subsequently extracted twice with ethyl acetate. The combined organic extracts are washed twice with water and once with saturated sodium chloride solution and dried over sodium sulfate. After filtration, the filtrate is concentrated under reduced pressure. The crude product is stirred with diethyl ether and the crystals are dried at 50° C. under an HV. 2-Chloro-6-(3-chloro-phenyl-amino)-purine is obtained; Rf=0.47 (ethyl acetate:hexane=3:1); APCI-MS: (M+H)+=280; HPLC: tret(grad 20/1)=10.26 minutes.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[Cl:9][C:10]1[N:18]=[C:17]2[C:13]([NH:14][CH:15]=[N:16]2)=[C:12](Cl)[N:11]=1>C(O)CCCC.C(O)(C)C>[Cl:9][C:10]1[N:18]=[C:17]2[C:13]([NH:14][CH:15]=[N:16]2)=[C:12]([NH:5][C:4]2[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=2)[N:11]=1

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
650 mg
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(CCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 100° C. (oil bath temperature) for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
stirred at 10° C. for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
rinsed with isopropanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
The crystals are partitioned between 50 ml of 2 N (two normal) sodium hydroxide solution, 100 ml of water and 700 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is subsequently extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed twice with water and once with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
The crude product is stirred with diethyl ether
CUSTOM
Type
CUSTOM
Details
the crystals are dried at 50° C. under an HV

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=C2NC=NC2=N1)NC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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